Raseglurant

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'ADX-10059 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyridine. La voie de synthèse comprend généralement :

Formation du cycle pyridine : Cela peut être réalisé par diverses méthodes, y compris des réactions de cyclisation.

Introduction du groupe éthynyle : Cette étape implique l'addition du groupe éthynyle au cycle pyridine, souvent en utilisant des réactifs comme les dérivés de l'acétylène.

Réactions de substitution : L'introduction du groupe fluorophényle et d'autres substituants est réalisée par des réactions de substitution, en utilisant des précurseurs halogénés appropriés et des catalyseurs

Les méthodes de production industrielle de l'ADX-10059 impliqueraient probablement l'optimisation de ces étapes synthétiques pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

L'ADX-10059 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les groupes éthynyle et fluorophényle peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs et des catalyseurs appropriés

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des précurseurs halogénés pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'ADX-10059 a été largement étudié pour ses applications thérapeutiques potentielles :

Maladie de reflux gastro-œsophagien (RGO) : L'ADX-10059 s'est avéré prometteur pour réduire l'exposition à l'acide et les symptômes chez les patients atteints de RGO en modulant le récepteur mGlu5

Migraine : Le composé a été étudié pour son potentiel à soulager les symptômes de la migraine en ciblant le récepteur mGlu5, qui est impliqué dans les voies de signalisation de la douleur

Recherche en neurosciences : L'ADX-10059 est utilisé dans la recherche pour étudier le rôle des récepteurs mGlu5 dans diverses affections neurologiques, notamment l'anxiété et la dépression.

Études pharmacologiques : Le composé sert d'outil dans les études pharmacologiques pour comprendre les mécanismes de la modulation allostérique et de la signalisation des récepteurs.

Mécanisme d'action

L'ADX-10059 exerce ses effets en agissant comme un modulateur allostérique négatif du récepteur mGlu5. Cela signifie qu'il se lie à un site du récepteur distinct du site actif, provoquant un changement conformationnel qui réduit l'activité du récepteur. Le récepteur mGlu5 est un récepteur couplé aux protéines G impliqué dans la signalisation du glutamate dans le système nerveux central. En modulant ce récepteur, l'ADX-10059 peut influencer divers processus physiologiques, notamment la perception de la douleur et la fonction gastro-intestinale .

Applications De Recherche Scientifique

ADX-10059 has been extensively studied for its potential therapeutic applications:

Gastroesophageal Reflux Disease (GERD): ADX-10059 has shown promise in reducing acid exposure and symptoms in patients with GERD by modulating the mGlu5 receptor

Migraine: The compound has been investigated for its potential to alleviate migraine symptoms by targeting the mGlu5 receptor, which is involved in pain signaling pathways

Neuroscience Research: ADX-10059 is used in research to study the role of mGlu5 receptors in various neurological conditions, including anxiety and depression.

Pharmacological Studies: The compound serves as a tool in pharmacological studies to understand the mechanisms of allosteric modulation and receptor signaling.

Mécanisme D'action

ADX-10059 exerts its effects by acting as a negative allosteric modulator of the mGlu5 receptor. This means that it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s activity. The mGlu5 receptor is a G protein-coupled receptor involved in glutamate signaling in the central nervous system. By modulating this receptor, ADX-10059 can influence various physiological processes, including pain perception and gastrointestinal function .

Comparaison Avec Des Composés Similaires

L'ADX-10059 est similaire à d'autres modulateurs allostériques négatifs du récepteur mGlu5, tels que :

MPEP (2-méthyl-6-(phényléthynyl)pyridine) : Un autre modulateur bien connu du récepteur mGlu5 ayant des propriétés pharmacologiques similaires.

Fenobam : Un composé aux propriétés anxiolytiques qui cible également le récepteur mGlu5.

Raseglurant : Un autre modulateur allostérique négatif du récepteur mGlu5 avec des applications thérapeutiques potentielles.

Ce qui distingue l'ADX-10059, c'est sa structure chimique spécifique, qui lui confère des propriétés de liaison et des profils pharmacocinétiques uniques, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Raseglurant (ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), which has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by modulating the activity of mGlu5 receptors, which are implicated in several neurotransmission processes. The inhibition of mGlu5 can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling, such as anxiety, depression, and pain disorders.

Key Findings:

- Pain Modulation : Studies have shown that this compound can significantly increase pain thresholds in animal models. For instance, a systemic injection of this compound (10 mg/kg) resulted in notable analgesic effects during formalin tests, indicating its potential utility in pain management .

- Neuroprotection : Genetic studies involving mGlu5 knockout mice have demonstrated that the absence of mGlu5 accelerates neurodegeneration, suggesting that this compound's modulation could have protective effects against neuronal loss .

Clinical Trials and Efficacy

This compound has undergone various clinical trials aimed at assessing its efficacy in treating migraine and other conditions. However, many trials have reported mixed results.

Clinical Trial Overview:

| Study | Indication | Phase | Status |

|---|---|---|---|

| NCT00820105 | Migraine | Phase II | Terminated |

| NCT04462263 | Healthy Volunteers | Phase I | Completed |

| NCT03785054 | Healthy Volunteers | Phase I | Completed |

Despite initial promise, the Phase II trial for migraines was terminated due to lack of efficacy .

Case Studies

Several case studies have highlighted the challenges faced by this compound in clinical settings. For instance, while preclinical studies indicated potential benefits for anxiety and pain disorders, subsequent clinical trials often failed to meet primary endpoints.

Notable Case Study Insights:

- A study involving this compound in patients with migraine demonstrated that while there was some initial response, the overall effectiveness did not justify continued development .

- In contrast to other mGlu5 NAMs like mavoglurant, which showed efficacy in cocaine use disorder, this compound's clinical trajectory has been less favorable .

Research Findings

Recent research has focused on the dual role of mGlu5 receptors in various physiological processes. The following findings summarize critical insights into this compound's biological activity:

- Photomodulation Studies : Research utilizing light-sensitive drugs has shown that this compound can be activated under specific light conditions, providing a novel approach to modulate pain responses in vivo .

- Efficacy in Pain Models : this compound demonstrated significant antinociceptive effects in both acute and chronic pain models when administered systemically .

- Implications for Neurological Disorders : The modulation of mGlu5 receptors by this compound may offer therapeutic avenues for conditions like anxiety and depression; however, further studies are required to validate these effects in human subjects .

Propriétés

Key on ui mechanism of action |

ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety. |

|---|---|

Numéro CAS |

757950-09-7 |

Formule moléculaire |

C15H13FN2 |

Poids moléculaire |

240.27 g/mol |

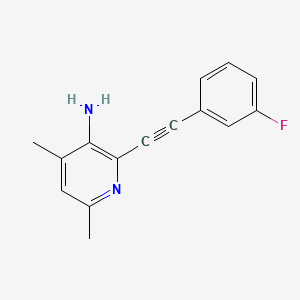

Nom IUPAC |

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |

InChI |

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3 |

Clé InChI |

MEDCLNYIYBERKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |

SMILES canonique |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |

Apparence |

Solid powder |

Key on ui other cas no. |

757950-09-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Raseglurant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.